Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-
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Overview
Description
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline is an organic compound that features a furan ring and a dimethylaniline moiety connected by a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high selectivity for the E-isomer. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkane derivative.
Substitution: The dimethylaniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Nitro or halogenated derivatives of the dimethylaniline moiety.
Scientific Research Applications
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The furan ring and dimethylaniline moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-(Furan-2-yl)vinyl)quinazolin-4(3H)-one: Similar structure with a quinazoline ring instead of dimethylaniline.
(E)-5-(2-(Furan-2-yl)vinyl)oxazole: Contains an oxazole ring instead of dimethylaniline.
2,6-bis((E)-2-(Furan-2-yl)vinyl)-4-(azulen-1-yl)pyridine: Features an azulenylpyridine moiety.
Uniqueness
(E)-4-(2-(Furan-2-yl)vinyl)-N,N-dimethylaniline is unique due to the presence of both a furan ring and a dimethylaniline moiety, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in applications requiring specific electronic characteristics and chemical behavior.
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-8-5-12(6-9-13)7-10-14-4-3-11-16-14/h3-11H,1-2H3/b10-7+ |
InChI Key |
WMYSIUJZYMYUPF-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origin of Product |
United States |
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